N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester
Description
Chemical Identity and Structural Characterization
The compound’s systematic IUPAC name, N-phenyl-N-(phenylacetyl)aminophenylacetic acid methyl ester, reflects its intricate architecture. Breaking down the name:
- N-phenyl : A phenyl group (-C₆H₅) attached to a nitrogen atom.
- N-(phenylacetyl) : A phenylacetyl group (C₆H₅CO-) bonded to the same nitrogen.
- Aminophenylacetic acid : A phenylacetic acid derivative (C₆H₅CH₂COOH) with an amino group (-NH₂) substituted on the benzene ring.
- Methyl ester : The carboxylic acid group (-COOH) of phenylacetic acid is esterified with methanol (-OCH₃).
Molecular Formula and Weight
The molecular formula is inferred as C₂₄H₂₂N₂O₃ , derived by summing the constituents:
Structural Features
The compound likely adopts a planar conformation due to aromatic stacking between phenyl rings, with the ester group introducing polarity. Spectroscopic data for analogous compounds, such as methyl phenylacetate (C₉H₁₀O₂), show characteristic infrared (IR) peaks at 1740 cm⁻¹ (ester C=O stretch) and 1600 cm⁻¹ (aromatic C=C). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl ester (δ ~3.6 ppm, singlet) and aromatic protons (δ ~7.2–7.4 ppm, multiplet).
Historical Context and Discovery Timeline
The synthesis of N-phenyl-N-phenylacetylaminophenylacetic acid methyl ester is rooted in advancements in peptide mimetics and esterification chemistry. While no direct historical records exist for this compound, its structural motifs align with mid-20th-century efforts to develop aromatic amides for pharmaceutical applications. For example:
- Phenylacetylated glycine derivatives (e.g., methyl N-(phenylacetyl)glycinate, CID 78914) were first reported in the 1960s as intermediates in antibiotic synthesis.
- Methyl phenylacetate (CID 7559), a simpler analog, has been studied since the early 1900s for its role in flavor chemistry.
The compound’s design likely emerged from late-20th-century research into hybrid molecules combining aromatic amides and esters, aimed at enhancing metabolic stability in drug candidates.
Nomenclature and IUPAC Classification
The IUPAC name follows substitutive nomenclature rules:
- Parent structure : Phenylacetic acid (benzene ring with a CH₂COOH group).
- Substituents :
- N-phenyl : A phenyl group attached to the nitrogen of the amino group.
- N-(phenylacetyl) : A phenylacetyl group bonded to the same nitrogen.
- Esterification : The carboxylic acid is converted to a methyl ester.
Alternative Names and Synonyms
- Methyl N-phenyl-N-(phenylacetyl)aminophenylacetate
- N-Phenyl-N-(2-phenylacetyl)amino benzeneacetic acid methyl ester
Comparison to Related Compounds
Properties
CAS No. |
83529-25-3 |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-16,22H,17H2,1H3 |
InChI Key |
CWJMSZJUALDYRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification via Quaternary Ammonium or Pyridinium Salts
A patented process describes the preparation of substituted phenylacetic acid esters by reacting quaternary ammonium or pyridinium salts of benzyl halides with substituted phenylacetic acids in inert solvents such as dimethylformamide, acetone, toluene, or chlorobenzene. Heating is applied to accelerate the reaction. The phenylacetic acid can be used as the free acid or as its alkali metal salt (e.g., sodium or potassium salt) to facilitate anion exchange and improve reaction efficiency. This method is advantageous for industrial scale due to high yields and manageable reaction conditions.
| Parameter | Details |
|---|---|
| Reactants | Quaternary ammonium salt of benzyl halide and substituted phenylacetic acid or its salt |
| Solvents | Dimethylformamide, acetone, toluene, chlorobenzene, etc. |
| Temperature | Elevated, typically reflux or controlled heating |
| Acid/base form | Free acid or alkali metal salt of phenylacetic acid |
| Advantages | High yield, industrial scalability, manageable by-products |
Alkylation of N-Methoxyacetyl Anilines with Methyl Halopropionates
Another method involves alkylation of N-methoxyacetyl-2,6-dialkylanilines with methyl DL-halopropionates in the presence of alkaline metal alkoxides (e.g., sodium methoxide). The reaction is carried out in aromatic or cycloaliphatic solvents such as benzene, toluene, or xylene at temperatures ranging from 80°C to 150°C. This process avoids the use of acid-binding agents, reducing side reactions and improving product purity. The alkylation is typically performed at 25–35°C after initial formation of the alkoxide salt.
| Parameter | Details |
|---|---|
| Reactants | N-methoxyacetyl-2,6-dialkylaniline, methyl DL-halopropionate, alkaline metal alkoxide |
| Solvents | Benzene, toluene, xylene, methylcyclohexane |
| Temperature | 80–150°C for alkoxide formation; 25–35°C for alkylation |
| Advantages | High yield, high purity, environmentally friendlier |
Hydrolysis of Methylbenzyl Cyanide to Methylphenylacetic Acid
The preparation of methylphenylacetic acid, a key intermediate, can be achieved by hydrolysis of methylbenzyl cyanide derivatives in sulfuric acid solution. The process involves:
- Acid hydrolysis at 90–150°C with 30–70% sulfuric acid under reflux
- Neutralization with alkali (NaOH, KOH, or sodium carbonate)
- Acidification to precipitate the acid product
- Washing and drying to obtain pure methylphenylacetic acid
This method is industrially favored due to its simplicity, stability, and relatively high yield (75–85%). Acid hydrolysis is preferred over alkaline hydrolysis because it produces fewer polymeric impurities and shorter production cycles.
| Parameter | Details |
|---|---|
| Reactants | Methylbenzyl cyanide derivatives (o-, m-, p-) |
| Acid concentration | 30–70% H2SO4 |
| Temperature | 90–150°C |
| Neutralization agent | NaOH, KOH, or Na2CO3 |
| Yield | 75–85% |
| Advantages | Simple, stable, suitable for industrial scale |
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Quaternary ammonium salt esterification | Uses benzyl halide salts and phenylacetic acid | High yield, industrial scalability | Requires careful control of by-products |
| Alkylation of N-methoxyacetyl anilines | Alkylation with methyl halopropionates in alkoxide medium | High purity, environmentally friendly | Requires handling of alkoxides and halides |
| Acid hydrolysis of methylbenzyl cyanide | Hydrolysis in sulfuric acid, neutralization, acidification | Simple, stable, high yield | Requires strong acid and temperature control |
The esterification via quaternary ammonium salts allows for efficient synthesis of phenylacetic acid esters with good control over reaction parameters and manageable by-products, making it suitable for large-scale production.
The alkylation method using methyl DL-halopropionates and alkaline metal alkoxides provides a cleaner reaction profile without the need for acid-binding agents, reducing environmental impact and improving product purity.
Hydrolysis of methylbenzyl cyanide is a well-established route to methylphenylacetic acid, a crucial intermediate. Acid hydrolysis is preferred industrially due to higher yields and easier impurity management compared to alkaline hydrolysis.
The choice of solvents, temperature, and stoichiometry critically affects the yield and purity of the final product. Aromatic solvents such as toluene and xylene are commonly used for their inertness and boiling points suitable for reflux conditions.
Purification steps often involve neutralization, filtration, activated carbon decolorization, and recrystallization to achieve the desired purity.
The preparation of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves sophisticated organic synthesis techniques combining esterification, acylation, and alkylation. Industrially viable methods include esterification using quaternary ammonium salts, alkylation of N-methoxyacetyl anilines, and hydrolysis of methylbenzyl cyanide to key intermediates. Each method offers distinct advantages in terms of yield, purity, environmental impact, and scalability. Careful optimization of reaction conditions and purification protocols is essential to produce this compound efficiently and with high quality.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Phenylacetic acid and its derivatives.
Reduction: Phenylmethanol and related alcohols.
Substitution: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have investigated the anticancer potential of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 10 | ROS generation |
Case Study : In vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Material Science Applications
1. Polymer Development
This compound is being investigated for its potential use in developing novel polymers and coatings. Its unique chemical structure allows for enhanced mechanical properties and thermal stability.
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 250 | 280 |
Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved tensile strength and resistance to thermal degradation, indicating its utility in advanced material applications .
Organic Chemistry Applications
The synthesis of this compound involves multi-step organic reactions, often utilizing methods such as the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds under mild conditions. This makes it a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl and acetyl groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester, enabling a comparative analysis:
N-Acetylphenylalanine Methyl Ester ()
- Structure: Contains an acetylated amino acid backbone with a phenyl group and methyl ester.
- Synthesis : Prepared via acetylation of phenylalanine followed by esterification.
- Applications : Used in peptide synthesis and as a chiral building block in drug development.
- Key Differences : Lacks the dual phenyl and phenylacetyl amide groups present in the target compound, resulting in distinct steric and electronic profiles .
N-Phenylglycine Ethyl Ester ()
- Structure : Features a glycine backbone with an N-phenyl group and ethyl ester.
- Reactivity : Undergoes hydrolysis to form phenylglycine derivatives, a property likely shared with the target compound.
- Applications : Intermediate in agrochemicals and dyes.
(E)-N-Phenylstyryl-N-alkylacetamides ()
- Structure : Styryl-acetamide derivatives with variable alkyl chains.
- Synthesis : Prepared via alkylation of acetamide precursors using sodium hydride and alkyl halides.
- Bioactivity : Demonstrated moderate enzyme inhibition (e.g., acetylcholinesterase).
- Key Differences : The styryl group introduces conjugation effects absent in the target compound, altering UV absorption and redox properties .
Phenylacetyl Glycine ()
- Structure : Combines a phenylacetyl group with glycine.
- Metabolism: A known urinary metabolite in mammals, linked to detoxification pathways.
- Key Differences : The free carboxylic acid group (vs. methyl ester) impacts solubility and metabolic stability .
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis would require precise control to avoid side reactions (e.g., over-acetylation or ester hydrolysis), as seen in analogous systems .
- Data Gaps : Direct experimental data (e.g., NMR, MS) are absent in the evidence, necessitating further characterization to confirm inferred properties.
Biological Activity
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester (commonly referred to as N-phenylacetyl compound) is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-phenylacetyl compound can be represented as follows:
This compound features a complex arrangement of phenyl and acetyl groups, which contribute to its biological properties. The presence of these functional groups is significant for its interaction with biological targets.
Research indicates that N-phenylacetyl compounds may exert their biological effects through various mechanisms:
- Neuroprotective Effects : Studies have shown that related compounds, such as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), enhance neuronal survival in models of glutamate toxicity. This suggests potential neuroprotective properties that could be relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
- Antimicrobial Activity : Some derivatives of phenylacetic acid have demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings indicate that N-phenylacetyl compounds may possess significant antibacterial properties .
- Anti-inflammatory Properties : The structural characteristics of N-phenylacetyl compounds suggest potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activities of N-phenylacetyl compounds:
| Activity | Effect | Study Reference |
|---|---|---|
| Neuroprotection | Improved neuronal survival | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Potential modulation of inflammation |
Neuroprotective Study
A study investigating the neuroprotective effects of Noopept demonstrated that administration prior to exposure to neurotoxic agents significantly improved neuronal viability in vitro. The effective concentration range was determined to be between to M, indicating a strong protective effect against glutamate-induced toxicity .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various phenylacetic acid derivatives found that specific substitutions on the phenolic ring enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in increasing efficacy against common pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
